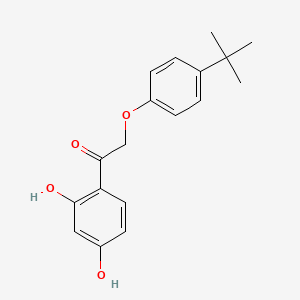

![molecular formula C21H21N5O2 B5565406 N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5565406.png)

N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide and similar compounds involves complex chemical processes. For instance, one method involves the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature, leading to various carboxylate derivatives through different reaction conditions (Mohamed, 2021). Another approach includes the synthesis from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole, followed by a series of steps to achieve the target compound with specific yields (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various analytical techniques. X-ray powder diffraction data, for instance, provide insights into the crystalline structure, confirming the molecular geometry and absence of detectable impurities in compounds like 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester (Qing Wang et al., 2017).

Chemical Reactions and Properties

The chemical behavior of N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide can be inferred from studies on related compounds. For example, pyrazole derivatives undergo various reactions to form new compounds with potential biological activities, highlighting the versatile reactivity of this chemical class (Hassan et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including their stability and solubility, are crucial for their practical applications. Studies on similar molecules indicate thermal stability up to certain temperatures and detail their spectroscopic properties, aiding in the understanding of their physical behavior in different environments (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential as intermediates in synthesizing other chemical entities, define the applicability of N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide. The versatility in reactions, as demonstrated by the formation of novel pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-b]pyridine derivatives, showcases the compound's utility in further chemical explorations (Harb et al., 2005).

科学的研究の応用

Synthesis and Characterization

N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide is involved in the synthesis and characterization of various heterocyclic compounds. For instance, it has been utilized in the formation of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are further reacted to produce pyrazolo[1,5-a]pyrimidine derivatives. These compounds are characterized using analytical and spectroscopic data like IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

Research has shown that derivatives of this compound have potential cytotoxic activity. For instance, some synthesized products have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Additionally, pyrazolo[1,5-a]pyrimidines and related Schiff bases derived from this compound have been investigated for their cytotoxicity against various human cancer cell lines, contributing to the understanding of structure-activity relationships in cancer treatment (Hassan, Hafez, Osman, & Ali, 2015).

Synthesis of Novel Derivatives

Various novel derivatives of this compound have been synthesized and evaluated for different biological activities. For example, a novel series of pyrazolopyrimidines derivatives were synthesized and screened for their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). This highlights the compound's versatility in forming derivatives with potential therapeutic applications.

Applications in Structural Analysis

The compound is also significant in structural analysis and intermediate synthesis in pharmaceutical research. For example, it has been used as an important intermediate in the synthesis of the anticoagulant, apixaban (Wang, Suo, Zhang, Hou, & Li, 2017).

Fungicidal Activity

Research into the synthesis of structural analogues of this compound, like pyrazolo[1,5-a]pyrimidines, has shown potential fungicidal activity. These studies contribute to the development of new systemic fungicides (Huppatz, 1985).

作用機序

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . They have also exhibited potent to moderate activity against cancer cell lines such as MCF-7 and HeLa . The mechanism of action involves the inhibition of Phosphatidylinositol-3-kinases (PI3K), lipid kinases that catalyze phosphorylation of the hydroxyl group at the 3 position of PIP2 (phosphatidylinositol 4,5-diphosphate) to generate PIP3 (phosphatidylinositol 3,4,5-triphosphate), leading to phosphorylation of Akt, a serine/threonine kinase .

特性

IUPAC Name |

N-[1-[1-(3-methoxyphenyl)pyrazol-4-yl]ethyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c1-14-7-8-20-24-19(13-25(20)11-14)21(27)23-15(2)16-10-22-26(12-16)17-5-4-6-18(9-17)28-3/h4-13,15H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYRFZQOJSNSDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NC(C)C3=CN(N=C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-phenylethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5565325.png)

![5-phenyl-2-[3-(trifluoromethyl)benzyl]-2H-tetrazole](/img/structure/B5565337.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5565366.png)

![4-[3-(3-hydroxy-3-methylbutyl)benzoyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5565370.png)

![ethyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B5565372.png)

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5565373.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5565401.png)

![(1S*,5R*)-3-(3-chloro-4-methylbenzoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565421.png)

![4-(4-morpholinylmethyl)-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5565429.png)

![ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5565430.png)